2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine
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Overview
Description
2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a methoxy group and a tetrahydropyridine-1-carbonyl moiety, making it a versatile molecule for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the tetrahydropyridine ring with the pyridine ring, often using carbonylation reactions facilitated by catalysts like palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and methylation processes, followed by efficient coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.
2-Methoxypyridine: A simpler pyridine derivative with only a methoxy group.
4-Phenyl-1,2,3,6-tetrahydropyridine: A compound with a phenyl group instead of a methoxy group.
Uniqueness
2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a tetrahydropyridine-1-carbonyl moiety makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-6-5-10(9-13-11)12(15)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKFSMGRYJWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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